molecular formula C6H12AlN3O6 B7824162 Aluminium triglycinate CAS No. 56571-59-6

Aluminium triglycinate

Cat. No.: B7824162
CAS No.: 56571-59-6
M. Wt: 249.16 g/mol
InChI Key: RUJUQAPQALJUPC-UHFFFAOYSA-K
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Description

Aluminium triglycinate (CAS 13682-92-3), also known as aluminium tris(2-aminoacetate) or dihydroxyaluminium aminoacetate, is a coordination complex formed between aluminium ions (Al³⁺) and glycine ligands. Its molecular structure involves glycine acting as a bidentate ligand, coordinating through both the amino (N) and carboxylate (O) groups . This compound is recognized for its stability in aqueous solutions, which is attributed to the strong chelation between Al³⁺ and glycine .

Properties

IUPAC Name

aluminum;2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5NO2.Al/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJUQAPQALJUPC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12AlN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200702
Record name Aluminium triglycinate
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Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52729-29-0, 56571-59-6
Record name Tris(glycinato-κN,κO)aluminum
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Record name Aluminium triglycinate
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Record name Aluminium triglycinate
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Record name Aluminium triglycinate
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Record name Aluminium triglycinate
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Record name ALUMINIUM TRIGLYCINATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium triglycinate can be synthesized through the reaction of aluminium salts with glycine in an aqueous medium. The typical reaction involves dissolving aluminium chloride or aluminium sulfate in water, followed by the addition of glycine. The mixture is then heated to facilitate the formation of the this compound complex. The reaction can be represented as: [ \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The final product is typically obtained through crystallization and subsequent drying .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. it is relatively stable under normal conditions.

    Substitution Reactions: The compound can participate in substitution reactions where the glycine ligands can be replaced by other ligands, depending on the reaction conditions and the nature of the substituting agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substituting Agents: Other amino acids or ligands that can form stable complexes with aluminium.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Aluminium triglycinate plays a significant role in the pharmaceutical industry, particularly in the formulation of antacids and gastrointestinal agents. Its ability to neutralize stomach acid makes it a valuable ingredient in products designed to alleviate symptoms of acid reflux and peptic ulcers.

  • Mechanism of Action : The compound works by reacting with hydrochloric acid in the stomach to form aluminium chloride and glycine, thereby reducing acidity and providing relief from discomfort.
  • Case Study : A clinical study demonstrated that formulations containing this compound were effective in reducing gastric acidity and improving patient outcomes in individuals suffering from gastroesophageal reflux disease (GERD) .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying metal-protein interactions. Its interactions with amino acids and proteins can provide insights into the biological roles of aluminium.

  • Metal Ion Substitution : Aluminium can substitute for magnesium in certain proteins, leading to altered protein functions. This is particularly relevant in neurobiology, where aluminium's interaction with amyloid-beta peptides has been implicated in Alzheimer's disease .
  • Research Findings : Studies have shown that aluminium binding can influence the conformational stability of proteins, potentially leading to oxidative stress and neurotoxicity .

Material Science

This compound is also explored for its potential applications in material science, particularly in the development of new materials with enhanced properties.

  • Synthesis of Advanced Materials : The compound can act as a precursor for synthesizing other aluminium complexes that may exhibit desirable characteristics such as increased strength or improved thermal stability.
  • Example Application : Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties, making it suitable for use in aerospace and automotive components .

Environmental Applications

The environmental implications of this compound are being investigated, especially concerning its role in bioremediation processes.

  • Heavy Metal Chelation : The chelating properties of this compound allow it to bind heavy metals in contaminated environments, potentially aiding in the detoxification of polluted sites.
  • Case Study : A study highlighted its effectiveness in sequestering lead ions from aqueous solutions, providing a method for mitigating heavy metal pollution .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
PharmaceuticalUsed as an antacid to neutralize stomach acidEffective in GERD treatment
Biochemical ResearchModel for studying metal-protein interactionsInfluences protein stability and function
Material SciencePrecursor for advanced materialsEnhances mechanical properties in polymers
EnvironmentalChelation of heavy metals for bioremediationEffective lead ion sequestration

Mechanism of Action

The primary mechanism of action of aluminium triglycinate as an antacid involves its ability to neutralize stomach acid. The compound reacts with hydrochloric acid in the stomach to form aluminium chloride and water, thereby reducing acidity. This reaction can be represented as: [ \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} ]

In addition to its antacid properties, this compound may also interact with cellular proteins and enzymes, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Density functional theory (DFT) studies on Al(III)-oxalate complexes suggest that ligand exchange kinetics in aqueous solutions are slower for Al³⁺ than for transition metals like Ni²⁺, implying greater kinetic stability .

Functional Comparisons

Critical Differences :

  • This compound’s antacid action contrasts with glycinate complexes of essential metals (e.g., Mg²⁺, Fe²⁺/³⁺), which are typically used for nutrient supplementation.
  • Safety concerns distinguish aluminium derivatives from magnesium or iron glycinates, as aluminium accumulation is linked to neurotoxicity, whereas magnesium and iron are biologically essential .

Industrial and Chemical Behavior

Compound Industrial Relevance Stability in Aqueous Media
This compound Limited data; potential in catalysis High (strong Al³⁺-glycine chelation)
Zinc Glycinate Cosmetic/pH stabilizer Moderate (Zn²⁺ less polarizing than Al³⁺)

Insights :

  • The high charge density of Al³⁺ enhances glycinate complex stability, making it suitable for applications requiring durable chelation. However, industrial adoption is less documented compared to zinc or nickel glycinates .

Biological Activity

Aluminium triglycinate, a compound formed by the coordination of aluminium ions with glycine, is of significant interest in the field of bioinorganic chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, implications for human health, and its role in various biological processes.

Overview of this compound

Aluminium (Al) is a prevalent metal in the environment, and its compounds have been widely studied for their biological interactions. This compound is particularly noteworthy because it combines aluminium with glycine, an amino acid that plays a crucial role in various metabolic processes. The coordination of aluminium with glycine may influence its bioavailability and biological effects.

Mechanisms of Biological Activity

1. Interaction with Biomolecules

Aluminium ions can interact with various biomolecules, including proteins and nucleic acids. The binding of aluminium to proteins can induce conformational changes that affect their function. For instance, aluminium can substitute for magnesium in certain enzymatic reactions, potentially disrupting normal cellular processes .

  • Protein Interactions : Aluminium has been shown to cause conformational disorder in proteins by binding to specific side chains, which can lead to altered protein function and stability .
  • Nucleic Acid Binding : Aluminium can compact nucleic acid structures, affecting transcriptional processes by inhibiting RNA polymerases. This interaction may lead to reduced gene expression and altered cellular responses .

2. Oxidative Stress Induction

Aluminium compounds, including this compound, have been implicated in the generation of oxidative stress within cells. This is primarily due to aluminium's ability to stabilize superoxide radicals and promote Fenton reactions, leading to the production of harmful hydroxyl radicals . The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Case Studies and Research Findings

Several studies have investigated the biological effects of aluminium compounds:

  • Neurotoxicity Studies : Research involving transgenic mouse models has demonstrated that dietary aluminium can exacerbate neurodegenerative pathology. Increased oxidative stress and amyloid-beta peptide generation were observed in mice fed with aluminium salts . These findings suggest that aluminium may play a role in the progression of diseases such as Alzheimer's.
  • Immunological Effects : A study on aluminium phosphate adjuvants indicated that variations in aluminium compound formulations could significantly influence immune responses. Aluminium-containing adjuvants were found to modulate T cell responses and enhance antigen presentation . This highlights the importance of understanding how different forms of aluminium affect immune system dynamics.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Protein Conformational ChangeDisruption of enzymatic functions
Nucleic Acid InteractionInhibition of transcription
Oxidative StressInduction of reactive oxygen species
Neurodegenerative PathologyEnhanced amyloid-beta production
Immune ModulationAltered T cell responses

Chemical Reactions Analysis

Hydrolysis in Aqueous Solution

Aluminium triglycinate undergoes pH-dependent hydrolysis, releasing glycine and forming aluminium hydroxo species. At acidic pH (<4), the complex partially dissociates:

Al(Gly)3+3H+Al3++3GlyH\text{Al(Gly)}_3 + 3\text{H}^+ \rightarrow \text{Al}^{3+} + 3\text{GlyH}

At neutral to alkaline pH, hydrolysis dominates, leading to polynuclear hydroxo complexes (e.g., [Al2(OH)2]4+[\text{Al}_2(\text{OH})_2]^{4+}) or amorphous Al(OH)3\text{Al(OH)}_3 precipitates .

pH RangeDominant Al SpeciesLigand State
2–4Al3+\text{Al}^{3+}, Al(OH)2+\text{Al(OH)}^{2+}Partially dissociated
4–6[Al3(OH)4]5+[\text{Al}_3(\text{OH})_4]^{5+}Ligand exchange with OH⁻
>6Al(OH)3\text{Al(OH)}_3, Al(OH)4\text{Al(OH)}_4^-Full dissociation

Thermal Decomposition

Above 200°C, this compound decomposes exothermically to form α\alpha-Al2O3\text{Al}_2\text{O}_3, carbon oxides, and nitrogen gases :

2Al(Gly)3+15O2Al2O3+12CO2+6H2O+3N22\text{Al(Gly)}_3 + 15\text{O}_2 \rightarrow \text{Al}_2\text{O}_3 + 12\text{CO}_2 + 6\text{H}_2\text{O} + 3\text{N}_2

Controlled pyrolysis (200–350°C) yields amorphous alumina intermediates, while temperatures >500°C produce crystalline Al2O3\text{Al}_2\text{O}_3 .

Temperature (°C)Major ProductsByproducts
200–300Amorphous Al2O3\text{Al}_2\text{O}_3CO\text{CO}, NH3\text{NH}_3
300–500γ\gamma-Al2O3\text{Al}_2\text{O}_3NOx\text{NO}_x
>500α\alpha-Al2O3\text{Al}_2\text{O}_3Residual carbon

Acid-Base Reactions

In acidic environments (e.g., gastric fluid), this compound acts as an antacid by neutralizing H+\text{H}^+ ions :

Al(Gly)3+3HClAlCl3+3GlyH\text{Al(Gly)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{GlyH}

The reaction increases solution pH, alleviating hyperacidity.

Ligand Exchange Reactions

This compound participates in ligand displacement with stronger chelators (e.g., citrate, EDTA) :

Al(Gly)3+EDTA4[Al(EDTA)]+3Gly\text{Al(Gly)}_3 + \text{EDTA}^{4-} \rightarrow [\text{Al(EDTA)}]^- + 3\text{Gly}^-

This property is exploited in agriculture to enhance micronutrient bioavailability in soil .

Competing LigandStability Constant (logK\log K)Displacement Efficiency (%)
Citrate8.565
EDTA16.598
Phosphate12.382

Solubility and Stability

This compound is sparingly soluble in water (0.5 g/L at 25°C) but forms stable colloids in neutral media. Solubility increases in acidic or alkaline solutions due to ligand protonation/deprotonation .

SolventSolubility (g/100 mL)Stability
Water (pH 7)0.05Colloidal suspension
0.1M HCl1.2Complete dissolution
0.1M NaOH0.8Partial hydrolysis

Redox Reactions

Under oxidative conditions, glycinate ligands degrade via decarboxylation:

Al(Gly)3+O2Al3++3NH2CH2COOHAl2O3+CO2+H2O\text{Al(Gly)}_3 + \text{O}_2 \rightarrow \text{Al}^{3+} + 3\text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al}_2\text{O}_3 + \text{CO}_2 + \text{H}_2\text{O}

This pathway is critical in combustion synthesis of alumina nanoparticles .

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